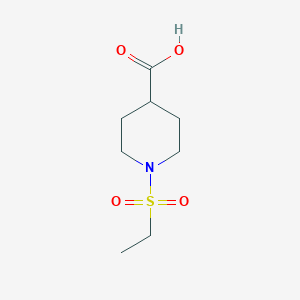

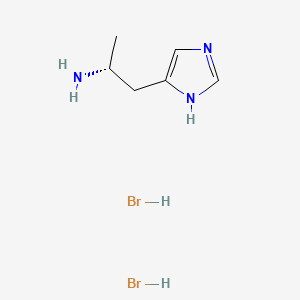

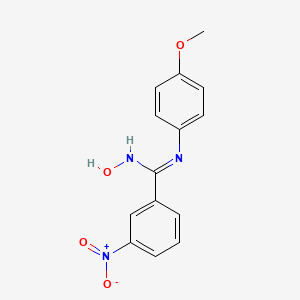

2-bromo-5-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-bromo-5-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide moiety, which is a common structure in many pharmaceutical drugs . It also contains a pyridazine ring, which is a type of azole, a class of compounds that have been studied for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzamide moiety, the pyridazine ring, and the methoxy group would all contribute to the overall structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromo groups would likely make the compound relatively heavy and possibly quite reactive. The methoxy group might increase the compound’s solubility in organic solvents .

Applications De Recherche Scientifique

Practical Synthesis Applications

A practical method for synthesizing orally active CCR5 antagonists, specifically 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, has been developed. This method involves esterification and an intramolecular Claisen type reaction, followed by Suzuki−Miyaura reaction, hydrolysis, and amidation. The synthesis process establishes a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).

Antifungal Applications

Novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide exhibit significant antifungal activity against phyto-pathogenic fungi and yeast. These derivatives show strong inhibition against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae. The strongest inhibition was observed for certain specific derivatives, showcasing their potential as antifungal agents (Ienascu et al., 2018).

Antimicrobial and Antioxidant Applications

Certain bromophenols isolated from the marine red alga Rhodomela confervoides, including new compounds with structures identified through spectroscopic methods, exhibit potent antioxidant activities. These compounds have demonstrated stronger or comparable activities to butylated hydroxytoluene (BHT) and ascorbic acid, suggesting their potential as natural antioxidants. Additionally, a new benzamide isolated from endophytic Streptomyces and other known compounds have shown significant antimicrobial and antioxidant activities, indicating their potential in these fields (Li et al., 2011; Yang et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-5-methoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O3/c1-23-18(24)10-9-17(22-23)13-5-3-4-6-16(13)21-19(25)14-11-12(26-2)7-8-15(14)20/h3-11H,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBNCENSOHBFJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

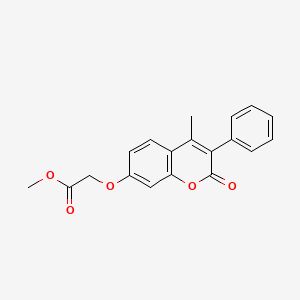

![5-[[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B2642996.png)

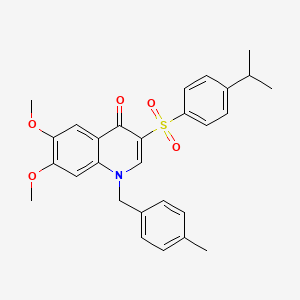

![1-(azepan-1-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2643004.png)

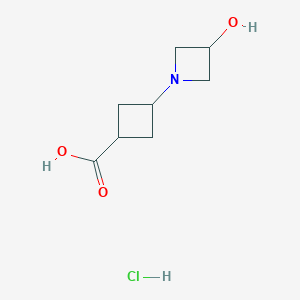

![4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2643008.png)

![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2643014.png)